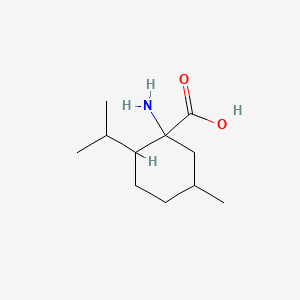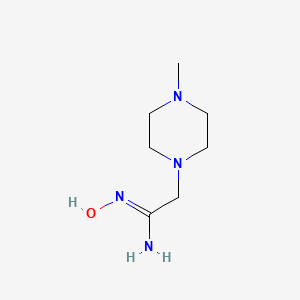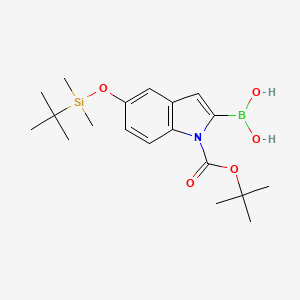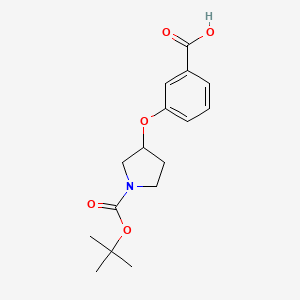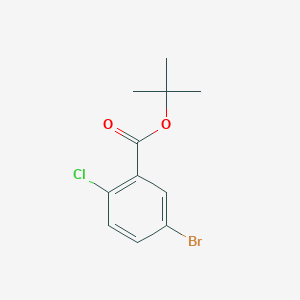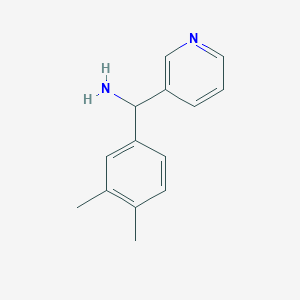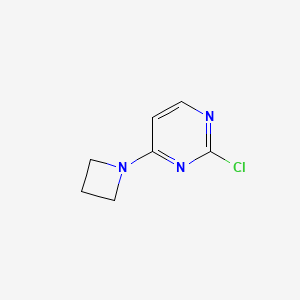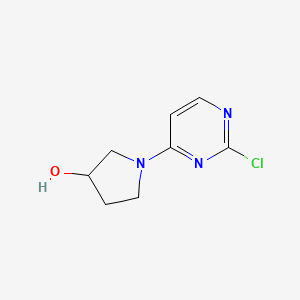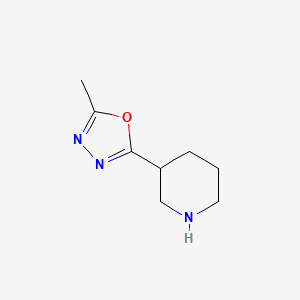
1-Benzyl-5-bromoazepan-4-one hydrobromide
描述
1-Benzyl-5-bromoazepan-4-one hydrobromide is a chemical compound with the molecular formula C13H17Br2NO and a molecular weight of 363.09 g/mol . This compound is characterized by its unique structure, which includes a benzyl group, a bromine atom, and an azepanone ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
准备方法
The synthesis of 1-Benzyl-5-bromoazepan-4-one hydrobromide involves several steps, typically starting with the formation of the azepanone ring. The synthetic route may include the following steps:
Formation of the Azepanone Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromine Atom: Bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under specific conditions to ensure selective bromination.
Benzylation: The benzyl group is introduced through a reaction with benzyl chloride or benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
化学反应分析
1-Benzyl-5-bromoazepan-4-one hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding hydrolyzed products.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-Benzyl-5-bromoazepan-4-one hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical studies to investigate the interactions of brominated azepanones with biological targets.
Medicine: Research into potential therapeutic applications, including its use as a precursor for the development of pharmaceutical agents.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Benzyl-5-bromoazepan-4-one hydrobromide involves its interaction with molecular targets and pathways within biological systems. The bromine atom and the azepanone ring play crucial roles in its activity. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
1-Benzyl-5-bromoazepan-4-one hydrobromide can be compared with other similar compounds, such as:
1-Benzyl-5-chloroazepan-4-one: Similar structure but with a chlorine atom instead of bromine.
1-Benzyl-5-fluoroazepan-4-one: Contains a fluorine atom instead of bromine.
1-Benzyl-5-iodoazepan-4-one: Contains an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs .
属性
IUPAC Name |
1-benzyl-5-bromoazepan-4-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO.BrH/c14-12-6-8-15(9-7-13(12)16)10-11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWHLSPNLPGMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC(=O)C1Br)CC2=CC=CC=C2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
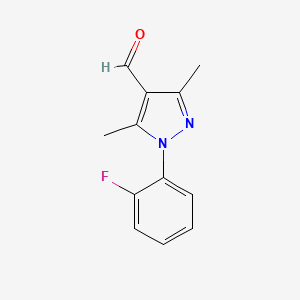
![5-Methyl-5-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1291949.png)
